molecular formula C19H23N5O3S2 B2913835 N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1208767-03-6

N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2913835
CAS RN: 1208767-03-6
M. Wt: 433.55
InChI Key: AFCZSTZHWIZKJD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazole ring, a piperidine ring, and a sulfonyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the sulfonyl group could participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the presence of aromatic rings .

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified four distinct conformations around the pyrazole C3 substituent, contributing to the understanding of molecular interactions with the receptor. Comparative molecular field analysis (CoMFA) constructed three-dimensional quantitative structure-activity relationship (QSAR) models, enhancing the understanding of the steric binding interaction and proposing that the unique spatial orientation of certain substituents might confer antagonist activity (Shim et al., 2002).

Antituberculosis Activity

  • Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, and antituberculosis activity. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity, highlighting the potential of thiazole-aminopiperidine hybrid analogues in tuberculosis treatment (Jeankumar et al., 2013).

Anticancer Potential

  • Anticancer Activity of Propanamide Derivatives : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Certain derivatives demonstrated strong anticancer activity, with low IC50 values comparable to doxorubicin, indicating their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the specific targets it interacts with. Similar compounds have been found to have various biological activities, such as antibacterial or anticancer activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies on its mechanism of action in biological systems, as well as its potential uses in medicine or other fields .

properties

IUPAC Name

N-[5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2/c1-12-4-5-15-16(10-12)28-19(20-15)24-17(11-13(2)22-24)21-18(25)14-6-8-23(9-7-14)29(3,26)27/h4-5,10-11,14H,6-9H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCZSTZHWIZKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=CC(=N3)C)NC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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